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Compound of Interest

Compound Name:
2-(3,4-Dimethylbenzoyl)benzoic

Acid

Cat. No.: B1267253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, a putative synthesis protocol, and potential biological activities of 3',4'-

Dimethylbenzophenone-2-carboxylic Acid. Due to the limited availability of direct experimental

data for this specific compound, this guide leverages data from closely related analogs and

established chemical principles to offer a robust predictive profile.

Core Properties
3',4'-Dimethylbenzophenone-2-carboxylic Acid, also known as 2-(3,4-
Dimethylbenzoyl)benzoic Acid, is a derivative of benzophenone, a scaffold of significant

interest in medicinal chemistry. Its structure combines a flexible diaryl ketone motif with a

carboxylic acid group, suggesting potential for diverse chemical interactions and biological

activities.

Table 1: Physical and Chemical Properties
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Property Value Source/Method

Molecular Formula C₁₆H₁₄O₃ Calculated

Molecular Weight 254.28 g/mol Calculated

CAS Number 2159-42-4 Chemical Supplier Data

Appearance
White to off-white crystalline

powder
Predicted based on analogs

Melting Point 166-170 °C Predicted based on analogs

Solubility

Soluble in organic solvents like

DMSO, DMF, and alcohols;

sparingly soluble in water.

Predicted based on structure

pKa ~4-5
Predicted for the carboxylic

acid group

Spectral Properties (Predicted)
Direct experimental spectra for 3',4'-Dimethylbenzophenone-2-carboxylic Acid are not readily

available in the public domain. The following tables summarize the predicted spectral data

based on the analysis of structurally similar compounds and established spectroscopic

principles.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Broad Singlet 1H -COOH

~8.0-8.2 Multiplet 1H
Aromatic H (ortho to

COOH)

~7.2-7.8 Multiplet 6H Aromatic H's

~2.3 Singlet 6H 2 x -CH₃
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Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~170-175 -COOH

~195-200 C=O (ketone)

~125-145 Aromatic Carbons

~20 -CH₃

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (carboxylic acid

dimer)

~1700 Strong C=O stretch (carboxylic acid)

~1660 Strong C=O stretch (ketone)

1600-1450 Medium C=C stretch (aromatic)

~1300 Medium C-O stretch

~900 Broad O-H bend (out-of-plane)

Table 5: Predicted Mass Spectrometry Data
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m/z Interpretation

254 [M]⁺ (Molecular ion)

237 [M-OH]⁺

209 [M-COOH]⁺

133 [C₉H₉O]⁺ (dimethylbenzoyl cation)

105 [C₇H₅O]⁺ (benzoyl cation)

77 [C₆H₅]⁺ (phenyl cation)

Synthesis Protocol
A plausible and efficient method for the synthesis of 3',4'-Dimethylbenzophenone-2-carboxylic

Acid is the Friedel-Crafts acylation of ortho-xylene with phthalic anhydride, catalyzed by a

Lewis acid such as aluminum chloride (AlCl₃).

Experimental Methodology
Materials:

Phthalic anhydride

ortho-Xylene (o-xylene)

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Sodium hydroxide (NaOH)

Deionized water

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser,

dropping funnel, etc.)
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Magnetic stirrer and heating mantle

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with

anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane under an

inert atmosphere (e.g., nitrogen or argon).

Formation of the Acylium Ion Complex: Phthalic anhydride (1 equivalent) is added portion-

wise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred at room temperature for

30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

Friedel-Crafts Acylation: A solution of o-xylene (1.1 equivalents) in anhydrous DCM is added

dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The

reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

Reaction Completion and Quenching: After the addition is complete, the reaction mixture is

heated to reflux and stirred for 3-4 hours, or until TLC analysis indicates the consumption of

the starting materials. The reaction mixture is then cooled to 0°C in an ice bath.

Work-up: The reaction is carefully quenched by the slow, dropwise addition of a cold, dilute

aqueous HCl solution. This will hydrolyze the aluminum complexes and should be performed

in a well-ventilated fume hood.

Extraction: The organic layer is separated, and the aqueous layer is extracted with

dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine, dried

over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by recrystallization from a suitable solvent system

(e.g., ethanol/water or toluene) to yield 3',4'-Dimethylbenzophenone-2-carboxylic Acid as a

crystalline solid.

Synthesis Workflow Diagram
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Reactants Reaction Conditions

Work-up & Purification

Phthalic Anhydride

Friedel-Crafts Acylation

o-Xylene AlCl₃ (Lewis Acid) DCM (solvent) Reflux

Quenching (HCl/H₂O)

Extraction (DCM)

Recrystallization

3',4'-Dimethylbenzophenone-
2-carboxylic Acid

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3',4'-Dimethylbenzophenone-2-carboxylic Acid.

Potential Biological Activities and Signaling
Pathways
While specific biological studies on 3',4'-Dimethylbenzophenone-2-carboxylic Acid are not

extensively reported, the broader class of 2-aroylbenzoic acids has demonstrated a range of

biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory effects of some related compounds is the

inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial

transcription factor that regulates the expression of numerous pro-inflammatory genes,

including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK)

complex is activated, leading to the phosphorylation and subsequent ubiquitination and

proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds

to specific DNA sequences and activates the transcription of target genes. It is plausible that

3',4'-Dimethylbenzophenone-2-carboxylic Acid could inhibit this pathway, potentially by

interfering with the activity of the IKK complex or other upstream signaling components.

NF-κB Signaling Pathway Diagram
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Caption: The canonical NF-κB signaling pathway.
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Conclusion
3',4'-Dimethylbenzophenone-2-carboxylic Acid is a compound with significant potential for

further investigation in the fields of medicinal chemistry and drug discovery. This guide provides

a foundational understanding of its properties, a viable synthetic route, and a plausible

mechanism for its potential anti-inflammatory activity. Further experimental validation of the

predicted data and exploration of its biological effects are warranted to fully elucidate its

therapeutic potential.

To cite this document: BenchChem. [An In-depth Technical Guide to 3',4'-
Dimethylbenzophenone-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267253#3-4-dimethylbenzophenone-2-carboxylic-
acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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